molecular formula C18H14BrNO4 B11365703 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11365703
M. Wt: 388.2 g/mol
InChI Key: WUWVYVMOMPLVSE-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenyl isocyanate with 4-ethoxyphenyl acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(2-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14BrNO4/c1-2-22-13-9-7-12(8-10-13)17-11-15(20-24-17)18(21)23-16-6-4-3-5-14(16)19/h3-11H,2H2,1H3

InChI Key

WUWVYVMOMPLVSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Br

Origin of Product

United States

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